4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2549065-28-1) is a synthetic small molecule (molecular formula C₁₆H₁₆FN₃O₅S; molecular weight 381.4 g/mol) that integrates an azetidine core, a 5-fluoro-2-methoxybenzenesulfonyl moiety, and a pyridine-2-carboxamide group within a single scaffold. It is classified as an azetidine sulfonamide derivative and has been identified as a potential inhibitor of Monopolar Spindle 1 (Mps-1/TTK) kinase, a core component of the spindle assembly checkpoint (SAC) that is deregulated in cancer and represents a candidate target for anticancer therapy.

Molecular Formula C16H16FN3O5S
Molecular Weight 381.4 g/mol
CAS No. 2549065-28-1
Cat. No. B6440933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS2549065-28-1
Molecular FormulaC16H16FN3O5S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
InChIInChI=1S/C16H16FN3O5S/c1-24-14-3-2-10(17)6-15(14)26(22,23)20-8-12(9-20)25-11-4-5-19-13(7-11)16(18)21/h2-7,12H,8-9H2,1H3,(H2,18,21)
InChIKeyYOBKOUFSAZBKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2549065-28-1): Baseline Overview for Scientific Sourcing


4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2549065-28-1) is a synthetic small molecule (molecular formula C₁₆H₁₆FN₃O₅S; molecular weight 381.4 g/mol) that integrates an azetidine core, a 5-fluoro-2-methoxybenzenesulfonyl moiety, and a pyridine-2-carboxamide group within a single scaffold . It is classified as an azetidine sulfonamide derivative and has been identified as a potential inhibitor of Monopolar Spindle 1 (Mps-1/TTK) kinase, a core component of the spindle assembly checkpoint (SAC) that is deregulated in cancer and represents a candidate target for anticancer therapy [1][2]. The compound is currently available from screening-compound vendors for non-human research use only, and its full pharmacological profile remains incompletely characterized in the public domain .

Why Generic Substitution of 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (2549065-28-1) Is Not Advisable Without Quantitative Evidence


Close-in azetidine sulfonamide analogs that share the pyridine-2-carboxamide core can differ substantially at the sulfonyl aryl group, the azetidine substitution pattern, or the linker chemistry—each variation known to modulate kinase selectivity, cellular permeability, and metabolic stability within the Mps-1/TTK inhibitor class [1][2]. The target compound’s unique combination of a 5-fluoro-2-methoxyphenyl sulfonamide, an azetidine-3-oxy ether linkage, and a pendant pyridine-2-carboxamide represents a distinct pharmacophoric arrangement whose quantitative structure-activity relationship has not been replicated in publicly available analogs; consequently, researchers or procurement teams substituting a structurally similar but non-identical azetidine sulfonamide risk introducing uncharacterized selectivity shifts and assay-incompatible physicochemical properties that invalidate comparative biological conclusions [3][4].

Product-Specific Quantitative Differentiation Evidence for 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (2549065-28-1)


Structural Differentiation: Unique 5-Fluoro-2-methoxyphenyl Sulfonamide Substitution on Azetidine Scaffold

The target compound carries a 5-fluoro-2-methoxybenzenesulfonyl moiety on the azetidine nitrogen, whereas the closest commercially cataloged analog, 4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, bears a naphthalene-1-sulfonyl group . The 5-fluoro-2-methoxy substitution introduces a fluorine atom capable of forming meta-substituent interactions with kinase hinge-region residues and a methoxy group that can act as a hydrogen-bond acceptor—both absent in the naphthalene analog—potentially altering the electron density on the sulfonamide and modifying target residence time [1]. No publicly available head-to-head biochemical comparison between these two analogs exists, but the structural divergence is quantitatively defined by exact mass (target: 381.0794 Da; naphthalene analog: 423.1242 Da) and the presence of fluorine (electronegativity 3.98), which confers a measurable dipole moment difference [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Mechanistic Rationale: Mps-1 Kinase Inhibition as a Discriminating Feature Relative to Non-Kinase Azetidine Sulfonamides

The target compound has been reported to inhibit Mps-1 kinase activity , a mechanism not shared by structurally related azetidine sulfonamides developed for autoimmune indications (e.g., Daiichi Sankyo’s azetidine sulfonamide series targeting T-cell proliferation) [1]. The benchmark Mps-1 inhibitor CFI-402257 exhibits a Ki of 0.09 ± 0.02 nM and a cellular EC₅₀ of 6.5 ± 0.5 nM against human cancer cells [2]. While no direct head-to-head enzymatic data are publicly available for the target compound, its assignment to the Mps-1 pharmacophore class—evidenced by the combination of a sulfonamide-zetedine linker and a pyridine carboxamide—distinguishes it from azetidine sulfonamides acting at alternative targets (e.g., RIP1 kinase or JAK kinases) [1][3].

Cancer Biology Cell Cycle Checkpoint Inhibition Mps-1/TTK

Physicochemical Differentiation: Ether-Linked Pyridine Carboxamide vs. N-Linked or Directly Substituted Analogs

The target compound features an ether (-O-) linkage between the azetidine C-3 position and the pyridine-2-carboxamide, as opposed to an amine (-NH-) linkage found in N-(azetidin-3-yl)pyridine-2-carboxamide (CAS 1383372-68-6) . The ether linkage eliminates a hydrogen-bond donor, which is predicted to reduce topological polar surface area (tPSA) relative to the N-linked analog and increase passive membrane permeability—a key parameter for cellular target engagement [1]. tPSA for the target compound is calculated as 110.8 Ų, whereas the N-linked analog (C₉H₁₁N₃O, 177.20 Da) has a calculated tPSA of 71.7 Ų due to its smaller size; however, ligand-efficiency metrics must account for the substantial molecular-weight difference .

Physicochemical Property Profiling ADME Prediction Ligand Efficiency

Ligand Efficiency Fragment Analysis: Sulfonamide-Fluorophenyl vs. Common Kinase Hinge Binders

Decomposing the target compound into a hypothetical fragment pair—the 5-fluoro-2-methoxybenzenesulfonamide (MW ~219.2 Da) plus the azetidine-oxy-pyridine-carboxamide (MW ~162.2 Da)—reveals a combined scaffold that mimics the ATP-adenine hinge-binding motif of classical kinase inhibitors while appending a lipophilic, fluoro-methoxy aryl group that can occupy the kinase specificity pocket [1]. By contrast, CFI-402257 uses a tetrahydro-β-carboline core (MW contribution ~186.2 Da) for hinge binding, with an indazole substituent engaging the back pocket [1]. The fragment-level MW difference (target fragment pair: ~381.4 Da vs. CFI-402257: ~517.0 Da) translates to a lower heavy-atom count (26 vs. 38), which may be advantageous for optimizing ligand efficiency (LE) during hit-to-lead campaigns, although LE values cannot be computed without a measured IC₅₀ for the target compound [1].

Fragment-Based Drug Discovery Ligand Efficiency Metrics Kinase Selectivity

Optimal Research and Industrial Application Scenarios for 4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (2549065-28-1)


Novel Mps-1 Kinase Chemotype Screening in Oncology Drug Discovery

For academic or biopharmaceutical groups pursuing spindle assembly checkpoint (SAC) targets, this compound serves as a structurally differentiated Mps-1 inhibitor chemotype that departs from the tetrahydro-β-carboline scaffold of advanced leads such as CFI-402257 . Its azetidine-sulfonamide-pyridine architecture may access alternative binding poses within the Mps-1 ATP pocket, enabling patent-advantaged medicinal chemistry optimization when the desired selectivity profile over other SAC kinases (e.g., Aurora B, BUB1) is not achieved with existing inhibitors [1].

Fragment-Based Lead Discovery Leveraging Lower Molecular-Weight Azetidine Scaffold

With a molecular weight of 381.4 Da and 26 heavy atoms—135.6 Da and 12 heavy atoms lighter than CFI-402257—the compound is a suitable starting point for fragment-based or scaffold-hopping programs that demand lead-like physicochemical properties (MW < 400 Da, tPSA ~110 Ų) [1]. Researchers can systematically modify the fluoro-methoxy aryl sulfonamide or the pyridine carboxamide to map Mps-1 structure-activity relationships while maintaining ligand efficiency [1].

Benchmarking Selectivity Against Autoimmune-Disease Azetidine Sulfonamide Programs

Azetidine sulfonamide compounds have been patented for autoimmune indications (e.g., SLE, lupus nephritis) by Daiichi Sankyo [2]. The target compound’s annotation as an Mps-1 inhibitor distinguishes it from those T-cell-proliferation-targeted sulfonamides, making it a valuable comparator for selectivity panels that aim to de-risk kinase off-target liabilities in autoimmune azetidine sulfonamide lead series [2].

Computational Docking and Pharmacophore Modeling of Ether-Linked Kinase Inhibitors

The presence of an ether linkage between the azetidine ring and the pyridine-2-carboxamide eliminates one hydrogen-bond donor relative to N-linked analogs, providing a defined structural perturbation for molecular dynamics simulations and pharmacophore hypothesis testing aimed at understanding linker effects on Mps-1 residence time and permeability .

Quote Request

Request a Quote for 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.